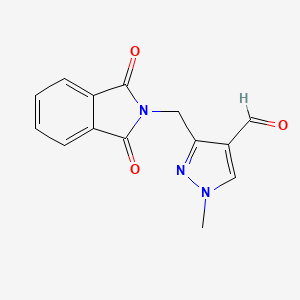

3-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Description

3-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1420794-02-0; alternative CAS: 2044773-94-4 ) is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the N1 position and a 1,3-dioxoisoindolin-2-ylmethyl moiety at the C3 position. The aldehyde functional group at the C4 position enhances its reactivity, making it a valuable intermediate for synthesizing bioactive molecules. The compound is marketed for medicinal chemistry applications, though specific therapeutic data remain proprietary .

Properties

IUPAC Name |

3-[(1,3-dioxoisoindol-2-yl)methyl]-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c1-16-6-9(8-18)12(15-16)7-17-13(19)10-4-2-3-5-11(10)14(17)20/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTNKDBESXETSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CN2C(=O)C3=CC=CC=C3C2=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Another method involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, are likely applied. This includes the use of catalysts and solvents that facilitate the reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antifungal properties. For instance, compounds structurally related to 3-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carbaldehyde have been tested against various phytopathogenic fungi. In vitro assays indicated that certain derivatives displayed moderate to excellent inhibition of mycelial growth, suggesting potential as antifungal agents .

Anti-Cancer Properties

Research has indicated that pyrazole-containing compounds can exert selective anti-proliferative effects on human cancer cells. The presence of the dioxoisoindoline structure enhances the compound's ability to interact with biological targets involved in cancer proliferation. Preliminary findings suggest that derivatives of this compound may function as inhibitors of cellular proliferation and show promise in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing the efficacy of pyrazole derivatives. The incorporation of different substituents on the pyrazole and isoindoline moieties can significantly affect their biological activities. For example, modifications at specific positions on the pyrazole ring have been linked to enhanced antifungal and anti-cancer activity .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. This versatility enables the development of a library of derivatives with tailored biological activities. Techniques such as microwave-assisted synthesis and solvent-free conditions are being explored to enhance yield and reduce reaction times .

Case Study 1: Antifungal Activity Assessment

A series of novel pyrazole derivatives were synthesized and screened for antifungal activity against seven phytopathogenic fungi. Among these, a specific derivative exhibited superior activity compared to standard antifungal agents like boscalid. The study utilized molecular docking techniques to elucidate the binding interactions between the compounds and fungal enzymes, providing insights into their mechanism of action .

Case Study 2: Anti-Cancer Evaluation

In another study focusing on anti-cancer properties, several pyrazole derivatives were tested against various human cancer cell lines. The results indicated that certain modifications on the isoindoline moiety led to increased cytotoxicity against specific cancer types, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of 3-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Analogues

The compound shares structural motifs with other pyrazole-4-carbaldehydes, differing primarily in substituents. Key analogues include:

Crystallographic and Computational Studies

- Structural Confirmation: SHELX software (e.g., SHELXL) is widely used for refining crystal structures of small molecules like pyrazole derivatives .

- Computational Predictions: The isoindolinone group likely increases hydrophilicity (clogP ~1.5 vs. ~3.0 for phenyl analogues), suggesting better aqueous solubility .

Biological Activity

The compound 3-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 253.25 g/mol. The structure features a pyrazole ring fused with an isoindoline moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H11N3O3 |

| Molecular Weight | 253.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not available] |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Condensation Reactions : The initial step often involves the condensation of appropriate precursors to form the pyrazole ring.

- Functional Group Modifications : Subsequent reactions introduce aldehyde and dioxo functionalities.

Biological Activity

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, certain pyrazole derivatives have been reported to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's structural analogs have demonstrated antimicrobial activity against a range of pathogens. In particular, pyrazole derivatives have been tested against bacteria and fungi, showing promising results in inhibiting microbial growth .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound may act as COX inhibitors, which play a crucial role in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

- Antitumor Activity : A study on pyrazole derivatives showed that specific compounds significantly reduced tumor size in xenograft models, suggesting their potential as anticancer agents .

- Antimicrobial Testing : In vitro assays revealed that certain derivatives exhibited higher efficacy against Gram-positive and Gram-negative bacteria compared to standard antibiotics, indicating their potential as new antimicrobial agents .

The biological effects of this compound may be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The presence of the dioxoisoindoline moiety allows for interactions with key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act on specific receptors linked to cancer progression and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.